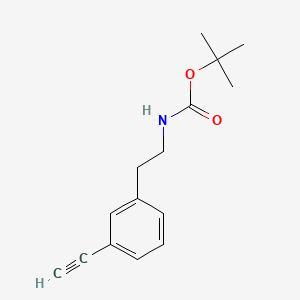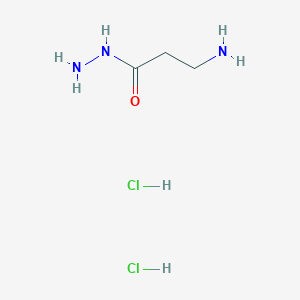
3-Aminopropanehydrazidedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-aminopropanehydrazide dihydrochloride is an organic compound with the molecular formula C3H10N4O. . This compound is known for its unique structure and reactivity, making it valuable in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminopropanehydrazide dihydrochloride typically involves the reaction of 3-aminopropanoic acid with hydrazine hydrate under acidic conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt. The general reaction scheme is as follows: [ \text{3-aminopropanoic acid} + \text{hydrazine hydrate} + \text{HCl} \rightarrow \text{3-aminopropanehydrazide dihydrochloride} ]
Industrial Production Methods: In an industrial setting, the production of 3-aminopropanehydrazide dihydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-aminopropanehydrazide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydrazones, while reduction can produce primary amines.
Scientific Research Applications
3-aminopropanehydrazide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-aminopropanehydrazide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by forming covalent bonds with key amino acid residues. This inhibition can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
- 3-aminopropanoic acid
- Hydrazine hydrate
- 3-aminopiperidine dihydrochloride
Comparison: 3-aminopropanehydrazide dihydrochloride is unique due to its dual functional groups (amino and hydrazide), which confer distinct reactivity and versatility in chemical synthesis. Compared to 3-aminopropanoic acid, it has enhanced nucleophilicity and can participate in a wider range of reactions. Compared to hydrazine hydrate, it offers greater stability and ease of handling. Compared to 3-aminopiperidine dihydrochloride, it has different structural features that influence its reactivity and applications.
Properties
Molecular Formula |
C3H11Cl2N3O |
|---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
3-aminopropanehydrazide;dihydrochloride |
InChI |
InChI=1S/C3H9N3O.2ClH/c4-2-1-3(7)6-5;;/h1-2,4-5H2,(H,6,7);2*1H |
InChI Key |
RGZFCKLTOWWORI-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(=O)NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



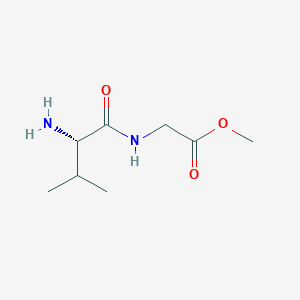
![(3R)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13508753.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylaceticacid](/img/structure/B13508756.png)
![1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B13508760.png)
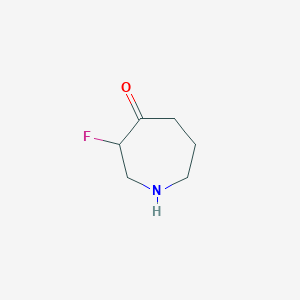
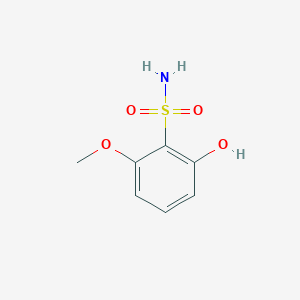
![4-[(2-Methoxyethyl)carbamoyl]benzoicacid](/img/structure/B13508791.png)
![Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13508792.png)
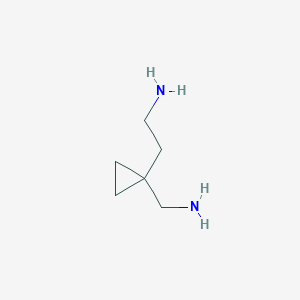
![2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride](/img/structure/B13508804.png)

